7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound characterized by a fused furan and pyridine ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry. It has garnered interest due to its structural uniqueness and the presence of a hydroxyl group, which can participate in various chemical reactions.
The compound can be synthesized through various methods, primarily involving cyclization reactions of suitable precursors. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry name, reflecting its systematic nomenclature.
7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one falls under the category of furo-pyridine derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to its incorporation of different types of atoms within its ring structure.
The synthesis of 7-hydroxyfuro[3,4-c]pyridin-3(1H)-one typically involves cyclization reactions. One common method includes the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with nucleophiles such as morpholine or thiomorpholine under specific conditions to yield the desired product.
The synthetic routes often require controlled conditions such as temperature and solvent choice to optimize yield and purity. For example, refluxing in diethyl ether with magnesium as a reducing agent has been documented in patent literature, highlighting the importance of reaction conditions in achieving high yields .
The molecular structure of 7-hydroxyfuro[3,4-c]pyridin-3(1H)-one consists of a fused furan and pyridine ring with a hydroxyl group at the 7-position. The presence of these functional groups contributes to its reactivity and biological properties.
The molecular formula is C₉H₇N₃O₂, with a molecular weight of approximately 175.17 g/mol. The compound's structural features enable it to engage in various chemical transformations.
7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction. Nucleophilic substitution typically employs amines or thiols under basic conditions .
7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one is typically a solid at room temperature with good solubility in polar solvents like water and methanol. The melting point varies depending on specific derivatives but generally falls within a range indicative of stable crystalline forms.
The compound exhibits reactivity due to the presence of both the hydroxyl group and the fused ring system. Its ability to undergo oxidation, reduction, and substitution makes it versatile for further chemical modifications and applications in synthetic chemistry .
7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one has several notable applications:
The synthesis of enantiomerically enriched furopyridinone derivatives relies heavily on stereocontrolled ring-forming methodologies. A foundational approach involves the acid-promoted cyclodehydration of appropriately substituted pyridine precursors. Patent GB2234244A details an elegant Grignard-mediated annulation strategy starting from protected pyridoxal derivatives [2]. The sequence begins with α,3-O-isopropylidene-pyridoxal, which undergoes stereoselective addition with organomagnesium reagents (methyl, ethyl, or propyl iodide) in diethyl ether. Subsequent acid-catalyzed deprotection-cyclization with concentrated hydrochloric acid simultaneously removes the isopropylidene group and promotes ring closure to form the fused furopyridine core with high diastereoselectivity. This one-pot cascade yields 1,3-dihydro-6-methyl-7-hydroxyfuro[3,4-c]pyridine derivatives in 71-77% yield after recrystallization [2] [4]. Optimization studies revealed that the cyclodehydration step requires precise control of acid strength and temperature to minimize racemization and by-product formation. The stereochemical outcome is governed by the chiral environment inherent in the pyridoxal starting material, eliminating the need for external chiral catalysts in this specific route [5].
Table 1: Cyclodehydration Approaches to Enantiomerically Enriched Furopyridinones
Precursor | Catalytic System | Key Conditions | Product (Example) | Yield (%) | Stereocontrol Mechanism |
---|---|---|---|---|---|
α,3-O-Isopropylidene-pyridoxal | R-MgX / HCl | Diethyl ether, reflux | 1,3-Dihydro-3-methyl-6-methyl-7-hydroxy | 77 | Substrate-controlled addition |
3-Alkynyl-4-pyrones | Hexafluoroisopropanol (HFIP) | Room temperature, no catalyst | Furo[3,2-c]pyridines (model systems) | 35-84 | Solvent-mediated conformational control |
Where asymmetric synthesis proves challenging, kinetic resolution serves as a robust alternative for obtaining enantiopure 7-hydroxyfuro[3,4-c]pyridinones. Lipase-mediated enantioselective acylations have demonstrated exceptional efficiency. Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435®), exhibits high enantioselectivity (E > 200) towards the acetylation of racemic furopyridinols bearing alkyl substituents at the C3 position [6]. Resolution occurs in organic-aqueous biphasic systems (e.g., MTBE/pH 7 buffer, 5:1 v/v) at ambient temperature (20-25°C), achieving >99% ee for the unreacted (S)-enantiomer at ~40% conversion [6]. Alternative approaches include chiral stationary phase chromatography utilizing polysaccharide-based columns (Chiralpak® AD-H, OD-H) with heptane/isopropanol/trifluoroacetic acid modifiers. While chromatographic resolution offers broad applicability regardless of substituent patterns, it remains primarily advantageous for analytical-scale separations or final API purification rather than bulk intermediate production due to throughput limitations [4].
Regioselective halogenation of the electron-rich furopyridinone ring system presents significant challenges due to competing reactions at multiple nucleophilic sites (C4, C6, and O7). Research demonstrates that C4 halogenation dominance is achievable under carefully modulated electrophilic conditions. Treatment of 3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with bromine or iodine in acetic acid at 0-5°C affords 4-halo derivatives with >90% regioselectivity [7]. This preference stems from the higher electron density at C4 compared to C6, as confirmed by computational mapping (DFT calculations) of the π-system. Further functionalization exploits this halogen handle; for instance, 4-bromo derivatives undergo efficient Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol mixtures. Notably, protecting the 7-hydroxy group as its tert-butyldimethylsilyl (TBS) ether prior to halogenation prevents unwanted oxidation and improves crystallinity of intermediates [7].
Simultaneous manipulation of the C3-ketone and C7-hydroxy functionalities demands orthogonal protection schemes. The acid-labile isopropylidene acetal has proven exceptionally valuable for tandem protection during early-stage synthesis, as evidenced in the asymmetric routes derived from pyridoxal [4] [5]. This group withstands Grignard additions but is readily cleaved under mild acidic conditions (dilute HCl, room temperature), triggering spontaneous cyclization. For selective protection of the C7-phenolic hydroxy group, alkylsilyl ethers (TBS, TBDPS) offer robustness against organometallic reagents and basic conditions encountered during C6 functionalization. Cleavage employs tetra-n-butylammonium fluoride (TBAF) in THF. Conversely, the C3-carbonyl can be masked as ethylene acetals using ethylene glycol and p-toluenesulfonic acid (PTSA) catalysis in toluene under Dean-Stark dehydration. Deprotection occurs under aqueous acidic conditions without disturbing other sensitive functionalities [4] [7].
Table 2: Orthogonal Protecting Group Strategies for Furopyridinone Functionalization
Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
C7-OH (Phenolic) | tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF, rt, 12h | TBAF (1M in THF), rt, 2h | Stable to Grignard, mild oxidation, basic conditions |
C3=O (Lactone) | Ethylene acetal | Ethylene glycol, PTSA, toluene, reflux, 8h | 1M HCl, THF, 50°C, 3h | Compatible with C4 halogenation |
C7-OH & adjacent O | Isopropylidene acetal | Acetone, 2,2-dimethoxypropane, PTSA, rt | 2N HCl, CHCl₃, rt, 2h | Used in bicyclic precursors for cyclization |
Biocatalytic hydroxylation offers a sustainable route to 7-hydroxyfuro[3,4-c]pyridinone derivatives under mild conditions. Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 monooxygenases (CYP450s) demonstrate regioselective hydroxylation of furopyridine substrates at C7. Critical advancements involve heme biosynthesis optimization within the host organism. Fine-tuning the expression of δ-aminolevulinic acid (ALA) synthase and ferrochelatase using heme-sensitive promoters and small regulatory RNAs significantly enhances intracellular heme pools. This boosts functional CYP450 expression and catalytic efficiency by 3.2-fold compared to wild-type strains [8]. Whole-cell biotransformations in Escherichia coli expressing CYP105D7 achieve complete conversion of 3H-furo[3,4-c]pyridinone to the 7-hydroxy derivative within 8 hours at 30°C in phosphate buffer (pH 7.4) supplemented with glucose as an energy source. Notably, these systems eliminate the need for expensive NADPH recycling co-factors by leveraging endogenous microbial metabolism [6] [8].
Immobilization drastically enhances the operational stability and recyclability of enzymes for furopyridinone synthesis. Cross-linked enzyme aggregates (CLEAs) of Candida antarctica lipase B, employed in the kinetic resolution of racemic furopyridinone esters, retain >85% activity after 10 reaction cycles in batch reactors [6]. The CLEA formation involves precipitation with ammonium sulfate followed by cross-linking with glutaraldehyde. For P450-mediated hydroxylations, silica-encapsulated whole cells provide physical protection and prolong catalyst lifetime. Encapsulation via sol-gel techniques using tetraethyl orthosilicate (TEOS) and polyethylenimine (PEI) creates a porous matrix facilitating substrate diffusion while preventing cell leaching. These immobilized biocatalysts operate efficiently in continuous flow microreactors, enabling space-time yields 1.8-fold higher than batch processes. Process optimization focuses on solvent tolerance; deep eutectic solvents (DES) like choline chloride/glycerol (1:2) improve substrate solubility without significant enzyme inhibition [6] [8].
Comprehensive Compound Nomenclature
Table 3: Systematic and Trivial Nomenclature of Key Compounds
Chemical Structure (Simplified) | Systematic Name | Alternative Names / Trivial Identifiers | CAS Registry Number |
---|---|---|---|
Core scaffold with 7-OH, 3H-keto | 7-Hydroxyfuro[3,4-c]pyridin-3(1H)-one | 7-Hydroxy-1H,3H-furo[3,4-c]pyridin-3-one | 243980-04-3 [1] [3] [9] |
6-Methyl substituted derivative | 1,3-Dihydro-6-methyl-7-hydroxyfuro[3,4-c]pyridine | 3,6-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 125234-19-9 [4] |
3-Methyl substituted derivative | 1,3-Dihydro-3-methyl-7-hydroxyfuro[3,4-c]pyridine | 3-Methyl-1H,3H-furo[3,4-c]pyridin-7-ol hydrochloride | Not specified [5] |
3-Ethyl substituted derivative | 1,3-Dihydro-3-ethyl-6-methyl-7-hydroxyfuro[3,4-c]pyridine | 3-Ethyl-6-methylfuro[3,4-c]pyridin-7(1H)-one | Not specified [4] |
4-Bromo functionalized analog | 4-Bromo-7-hydroxyfuro[3,4-c]pyridin-3(1H)-one | 4-Bromo-1H,3H-furo[3,4-c]pyridin-7-one | Not specified [7] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: